Product packaging for 2-(4-Formylpiperazin-1-yl)acetic acid(Cat. No.:CAS No. 948104-74-3)

2-(4-Formylpiperazin-1-yl)acetic acid

Cat. No.: B1400861
CAS No.: 948104-74-3
M. Wt: 172.18 g/mol
InChI Key: UGNOIWFVAQOYNN-UHFFFAOYSA-N
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Description

2-(4-Formylpiperazin-1-yl)acetic acid (CAS 948104-74-3) is a versatile piperazine derivative of significant interest in organic synthesis and pharmaceutical research. The compound features a piperazine scaffold characterized by a formyl group (-CHO) at the 4-position and an acetic acid moiety (-CH₂COOH) attached via a nitrogen atom . This strategic molecular structure combines the reactivity of the formyl group, which enables further functionalization such as Schiff base formation or conjugation with amines, with the versatility and hydrogen-bonding capacity provided by the carboxylic acid group . In scientific research, this compound serves as a valuable synthetic intermediate or building block for the construction of more complex organic molecules and potential active pharmaceutical ingredients (APIs) . Its applications span across chemistry, where it is used in the development of novel compounds, and biology, where it has been investigated for its potential in enzyme inhibition and receptor binding studies due to its ability to interact with specific molecular targets . The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially modulating their activity, while the piperazine ring can engage with various biological pathways . Researchers value this compound for its balanced properties that facilitate the exploration of new chemical spaces in drug discovery. This product is supplied for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O3 B1400861 2-(4-Formylpiperazin-1-yl)acetic acid CAS No. 948104-74-3

Properties

IUPAC Name

2-(4-formylpiperazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c10-6-9-3-1-8(2-4-9)5-7(11)12/h6H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNOIWFVAQOYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Proposed Synthesis Pathways

Given the lack of specific literature on the synthesis of 2-(4-Formylpiperazin-1-yl)acetic acid , we can consider general strategies for synthesizing similar compounds:

  • Starting Materials : Piperazine derivatives are commonly used as starting materials in organic synthesis. A potential starting point could be piperazine itself or a protected form of piperazine.

  • Formylation : The introduction of a formyl group into the piperazine ring can be achieved through formylation reactions. This typically involves the use of formic acid or its derivatives in the presence of a catalyst.

  • Attachment of Acetic Acid Moiety : The acetic acid part can be introduced via a nucleophilic substitution reaction, where a suitable leaving group attached to the acetic acid moiety reacts with the piperazine nitrogen.

Challenges and Considerations

  • Selectivity : Achieving selective formylation at the 4-position of the piperazine ring can be challenging and may require careful control of reaction conditions.
  • Stability : The formyl group is sensitive to hydrolysis and may require protection under certain conditions.
  • Purification : The compound's purification may involve chromatography or crystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formylpiperazin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Formylpiperazin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Formylpiperazin-1-yl)acetic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The piperazine ring can also interact with various biological pathways, modulating their function .

Biological Activity

2-(4-Formylpiperazin-1-yl)acetic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O3C_8H_{12}N_2O_3. The structure features a piperazine ring substituted with a formyl group and an acetic acid moiety, which is crucial for its biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.
  • Receptor Interaction : It could interact with various receptors, modulating their activity and influencing cellular responses.
  • Cell Signaling Pathways : The compound may affect signaling pathways related to inflammation, apoptosis, or cell proliferation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary investigations suggest it may induce apoptosis in cancer cells, although detailed studies are required to confirm these findings.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

ModificationEffect on Activity
Substitution on piperazine ringAlters binding affinity to target enzymes
Variation in acetic acid chain lengthInfluences solubility and bioavailability
Introduction of halogen atomsMay enhance potency against specific targets

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and E. coli. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent in treating bacterial infections.

Study 2: Anticancer Potential

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. The compound demonstrated IC50 values ranging from 20 µM to 40 µM, indicating moderate anticancer activity. Further investigations into the apoptotic mechanisms revealed increased caspase activity in treated cells.

Comparison with Similar Compounds

Substituent Variations and Functional Groups

The following table summarizes key structural analogs of 2-(4-Formylpiperazin-1-yl)acetic acid, highlighting substituent differences and their implications:

Compound Name Substituent (R) CAS Number Molecular Formula Key Properties/Applications References
This compound -CHO Not provided C7H11N2O3 Reactive formyl group for conjugation N/A
2-[4-(FMOC)piperazin-1-yl]acetic acid -COOCH2C13H10 (FMOC) 180576-05-0 C24H24N2O4 Peptide synthesis (protecting group)
2-(4-Boc-piperazin-1-yl)acetic acid -COOC(CH3)3 (Boc) 156478-71-6 C11H20N2O4 Stable under acidic conditions; drug intermediates
(4-Acetylpiperazin-1-yl)(6-fluoroindol-3-yl)acetic acid -COCH3 + 6-fluoroindole 1144492-08-9 C16H17FN3O3 Enhanced lipophilicity; potential bioactivity
(4-Methylpiperazin-1-yl)acetic acid -CH3 54699-92-2 C7H14N2O2 Antibacterial applications (nocathiacin analog)
2-(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid derivatives -Pyrimidinyl 1142211-53-7 C18H21N5O3 Kinase inhibition; molecular docking studies

Physicochemical and Pharmacokinetic Properties

  • Reactivity : The formyl group in this compound facilitates nucleophilic additions, unlike the stable FMOC and Boc derivatives, which require deprotection for further reactions .
  • Lipophilicity : LogP values vary significantly:
    • Boc derivative: LogP = 1.2 (moderate lipophilicity) .
    • Methyl derivative: LogP = -0.5 (higher polarity due to -CH3) .
    • Pyrimidinyl derivative: Higher LogP (~2.5) due to aromaticity .
  • Solubility : The acetic acid moiety enhances aqueous solubility in all analogs. FMOC and Boc derivatives exhibit lower solubility in polar solvents due to bulky groups .

Research Findings and Trends

  • Structural-Activity Relationships (SAR) : Substitution at the 4-position of piperazine significantly impacts bioactivity. For example, the 6-fluoroindole moiety in 1144492-08-9 enhances binding to serotonin receptors .
  • Crystallography : Piperazine derivatives like 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate (from ) highlight the role of hydrogen bonding in crystal packing, relevant for material science.
  • Computational Studies : Molecular docking of pyrimidinyl derivatives (e.g., ) reveals interactions with ATP-binding pockets in kinases, guiding drug design.

Q & A

Q. What are the common synthetic routes for 2-(4-Formylpiperazin-1-yl)acetic acid?

Methodological Answer: Synthesis typically involves two key steps: (1) formylation of piperazine derivatives and (2) conjugation with acetic acid. For example:

  • Formylation : React piperazine with formic acid or dimethylformamide (DMF) under reflux to introduce the formyl group.
  • Acetic Acid Conjugation : Use nucleophilic substitution or coupling agents (e.g., EDCI/HOBt) to attach the acetic acid moiety to the formylpiperazine intermediate. Challenges : By-product formation (e.g., over-alkylation) can occur; controlled stoichiometry and low-temperature reactions (0–5°C) improve yield. Purification often requires column chromatography or recrystallization .

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
FormylationPiperazine + DMF, 80°C, 12h~65%[Extrapolated from [3]]
ConjugationChloroacetic acid, K₂CO₃, DMF, RT, 24h~70%[Analogous to [16]]

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., formyl proton at δ ~8.1 ppm, piperazine methylene protons at δ ~3.5–4.0 ppm). Dynamic stereochemistry may require variable-temperature NMR to resolve splitting .
  • IR Spectroscopy : Confirm formyl (C=O stretch ~1670 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₇H₁₁N₂O₃) .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Methodological Answer:

  • Data Collection : Grow single crystals via slow evaporation (e.g., in ethanol/water). Use a diffractometer (e.g., Bruker SMART APEXII) with CuKα radiation (λ = 1.54178 Å) .
  • Refinement : Employ SHELXL for structure solution and refinement. Typical R factors < 0.05 indicate high accuracy.
  • Key Parameters : Monitor bond angles (e.g., C-C-C angles at substituents) and hydrogen-bonding motifs (e.g., R₂²(8) dimers) .

Advanced Research Questions

Q. How to optimize the synthesis of this compound to minimize by-products?

Methodological Answer:

  • Stepwise Control : Use protective groups (e.g., Boc for piperazine) to prevent undesired side reactions. Deprotect after formylation .
  • Catalytic Agents : Add Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during acetic acid conjugation.
  • Purification : Employ preparative HPLC for high-purity isolation (>95%). Monitor by TLC (silica gel, CH₂Cl₂/MeOH 9:1) .

Q. What strategies resolve contradictions in NMR data due to dynamic stereochemistry?

Methodological Answer:

  • Variable-Temperature NMR : Conduct experiments at –40°C to slow ring inversion, resolving split peaks for piperazine protons .
  • COSY/NOESY : Correlate coupling patterns to confirm spatial arrangements.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict chemical shifts and validate experimental data .

Q. How do computational methods complement experimental data in analyzing molecular interactions?

Methodological Answer:

  • Docking Studies : Simulate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare with experimental IC₅₀ values .
  • Molecular Dynamics (MD) : Analyze stability of hydrogen-bonded dimers (observed in X-ray structures) over 100-ns trajectories (GROMACS).
  • Electrostatic Potential Maps : Generate maps (via Multiwfn) to predict reactive sites for electrophilic attacks .

Data Contradictions and Reproducibility

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Standardize Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin).
  • Validate Purity : Ensure >95% purity via HPLC before testing. Impurities (e.g., unreacted intermediates) may skew results .
  • Dose-Response Curves : Perform triplicate experiments with statistical analysis (e.g., ANOVA, p < 0.05) to confirm EC₅₀ values .

Applications in Drug Discovery

Q. What role does the formyl group play in enhancing reactivity for drug design?

Methodological Answer:

  • Electrophilic Reactivity : The formyl group participates in Schiff base formation with lysine residues in target proteins, enabling covalent inhibitor design.
  • Hydrogen Bonding : Acts as a hydrogen-bond acceptor, improving binding affinity (e.g., ΔG = –8.2 kcal/mol in docking studies) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Formylpiperazin-1-yl)acetic acid
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2-(4-Formylpiperazin-1-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.